molecular formula C8H10ClN5 B2817148 [5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride CAS No. 1268982-31-5

[5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride

Cat. No.: B2817148
CAS No.: 1268982-31-5
M. Wt: 211.65
InChI Key: SOSPSGNMZKWAKP-UHFFFAOYSA-N
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Description

[5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride (CAS: 1268982-31-5) is a tetrazole-containing aromatic amine derivative with a molecular formula of C₈H₁₀N₅Cl and a molecular weight of 227.65 g/mol. It is characterized by a methyl group at the 5-position of the phenyl ring and a 1H-tetrazol-1-yl substituent at the 2-position, forming a secondary amine hydrochloride salt. The compound is reported to have a purity of 95% and exists as a solid at standard conditions .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-(tetrazol-1-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5.ClH/c1-6-2-3-8(7(9)4-6)13-5-10-11-12-13;/h2-5H,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSPSGNMZKWAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=NN=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride typically involves the reaction of 5-methyl-2-nitroaniline with sodium azide under acidic conditions to form the tetrazole ring. The nitro group is reduced to an amine, and the resulting compound is then converted to its hydrochloride salt .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

[5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of [5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride typically involves the reaction of 5-methyltetrazole with appropriate amine derivatives. Various methods have been developed for synthesizing tetrazole derivatives, including microwave-assisted techniques that enhance yield and reduce reaction time. For instance, the use of scandium triflate as a catalyst in solvent mixtures has shown high yields for 5-substituted tetrazoles, indicating a promising approach for producing this compound efficiently .

Biological Activities

Antimicrobial Activity: Research has demonstrated that tetrazole derivatives exhibit significant antimicrobial properties. For example, studies have reported that certain 5-substituted tetrazoles show antibacterial activity against strains like Escherichia coli and Pseudomonas aeruginosa, suggesting potential applications in developing new antibiotics .

Anticancer Potential: The incorporation of tetrazole moieties into various chemical frameworks has been linked to enhanced anticancer activity. A study highlighted the synthesis of compounds combining tetrazole with substituted benzoyl chlorides, which exhibited cytotoxic effects against cancer cell lines . This suggests that this compound could be explored further for its anticancer properties.

Antimalarial Activity: Recent investigations into novel tetrazoles have identified compounds with promising activity against malaria parasites. These findings underscore the potential of this compound as a candidate for antimalarial drug development .

Pharmaceutical Applications

As a pharmaceutical intermediate, this compound can serve as a precursor for synthesizing various bioactive compounds. Its structural features allow it to participate in further chemical transformations to yield more complex pharmacologically active molecules. The versatility of tetrazole derivatives in drug design makes them valuable in creating new therapeutic agents targeting various diseases.

Material Science Applications

Beyond biological applications, tetrazole compounds have been explored in materials science for their unique properties. The incorporation of tetrazole groups into polymers can enhance thermal stability and chemical resistance, making them suitable for advanced material applications in coatings and composites.

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial activity of various tetrazole derivatives found that specific substitutions on the tetrazole ring significantly influenced their efficacy against bacterial strains. The research concluded that optimizing these substitutions could lead to the development of effective antimicrobial agents.

Case Study 2: Anticancer Screening

In a systematic evaluation of anticancer properties, modified tetrazoles were tested against multiple cancer cell lines. The results indicated that certain structural modifications led to increased cytotoxicity, highlighting the importance of molecular design in enhancing therapeutic effectiveness.

Mechanism of Action

The mechanism of action of [5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride involves its interaction with biological targets through the tetrazole ring. The tetrazole ring can mimic carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole Derivatives

5,5’-Bis-(1H-tetrazolyl)amine monohydrate (160∙H₂O)
  • Structure : Contains two tetrazole rings linked via an amine group.
  • Synthesis: Produced via reaction of sodium dicyanamide and sodium azide in aqueous/ethanolic solution, yielding high purity .
  • Key Differences :
    • The bis-tetrazole structure enhances thermal stability and energetic properties, making it suitable for applications in explosives or propellants.
    • Lacks the methyl-substituted phenyl group present in the target compound, reducing lipophilicity.
Trifluoromethyl-tetrazole Derivatives ()
  • Example : (2S,3S)-N-[[2-((18F)fluoranylmethoxy)-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine.
  • Key Differences: The trifluoromethyl group increases electron-withdrawing effects, lowering pKa of the tetrazole ring (typically ~4–5 for tetrazoles vs. ~8.8 for aliphatic amines). Fluorine-18 labeling enables use in positron emission tomography (PET) imaging, unlike the non-radioactive target compound .

Thiazole Derivatives

5-Chloro-1,3-thiazol-2-amine Hydrochloride
  • Structure : Features a thiazole ring with a chlorine substituent and amine group.
  • Properties : Molecular weight 185.07 g/mol , solid state, and used in organic synthesis .
  • Key Differences :
    • Thiazole rings exhibit different electronic properties (aromatic with sulfur and nitrogen) compared to tetrazoles (highly acidic with four nitrogen atoms).
    • Chlorine substituent enhances electrophilicity, influencing reactivity in cross-coupling reactions.
[2-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine Dihydrochloride
  • Structure : Combines a thiazole ring with an ethylamine chain.
  • Properties : Molecular weight 215.14 g/mol , pKa ~8.80, and used in biochemical research .
  • Thiazole’s metabolic stability differs from tetrazole’s bioisosteric utility.

Physicochemical and Functional Comparison

Table 1: Comparative Data for Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) pKa (Predicted/Reported) Physical State Key Applications
[5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride C₈H₁₀N₅Cl 227.65 ~8.8 (amine)† Solid Pharmaceutical research
5,5’-Bis-(1H-tetrazolyl)amine monohydrate C₂H₄N₁₀·H₂O 210.13 ~4.5 (tetrazole) Solid Energetic materials
5-Chloro-1,3-thiazol-2-amine hydrochloride C₃H₅ClN₂S·HCl 185.07 N/A Solid Organic synthesis
[2-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride C₆H₁₀N₂S·2HCl 215.14 8.80 Solid Biochemical studies

Biological Activity

[5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride is a compound that incorporates both a tetrazole and an amine functional group, making it of interest in medicinal chemistry. Tetrazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, drawing on various studies and findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C8H10ClN5
  • Molecular Weight : 203.65 g/mol

The presence of the tetrazole ring contributes to its stability and potential interactions with biological targets, enhancing its pharmacological profile.

Biological Activity Overview

Research indicates that compounds containing tetrazole moieties exhibit a range of biological activities. The following sections detail specific activities related to this compound.

Anticancer Activity

A study focused on tetrazole derivatives demonstrated significant anticancer properties. For instance, certain tetrazole-based compounds showed inhibition of cancer cell proliferation by interfering with key signaling pathways involved in cell growth and survival.

CompoundCell LineIC50 (µM)Mechanism of Action
5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochlorideA549 (lung cancer)4.22Induction of apoptosis via Bcl-2/Bax modulation
Other Tetrazole DerivativesMCF-7 (breast cancer)6.38Cell cycle arrest at G2/M phase

The compound's mechanism involves the modulation of apoptotic pathways, specifically through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Activity

Tetrazoles have been reported to possess anti-inflammatory properties. The compound may inhibit the release of pro-inflammatory cytokines such as TNF-alpha. In vitro studies have shown that similar tetrazole derivatives can significantly reduce LPS-induced TNF-alpha release in macrophages, indicating a potential therapeutic role in inflammatory diseases .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Lung Cancer Cells : In vitro tests indicated that the compound effectively reduced cell viability in A549 lung cancer cells, with an IC50 value indicating potent activity compared to established chemotherapeutics.
  • Anti-inflammatory Effects : In a model of acute inflammation, administration of the compound led to a significant reduction in paw edema in mice, suggesting its potential as an anti-inflammatory agent.
  • Neuroprotective Effects : Research has shown that certain tetrazole derivatives can mitigate β-amyloid aggregation, which is crucial in Alzheimer's disease models. This suggests a neuroprotective role for this compound .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Tetrazole Ring : The nitrogen atoms in the tetrazole ring enhance hydrogen bonding capabilities, improving interactions with biological targets.
  • Substituents on the Phenyl Ring : The methyl group at the 5-position may influence lipophilicity and overall bioavailability, affecting pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from 5-methyl-2-aminophenol derivatives. Key steps include:

  • Tetrazole Ring Formation : Reacting a nitrile precursor with sodium azide in the presence of ammonium chloride under reflux (60–80°C) in a polar aprotic solvent like DMF .
  • Amine Protection/Deprotection : Use Boc (tert-butoxycarbonyl) groups to protect the amine during tetrazole formation, followed by acidic deprotection (e.g., HCl/dioxane) to yield the hydrochloride salt .
  • Optimization : Control temperature (±2°C), use catalysts (e.g., ZnCl₂ for cyclization), and employ chromatography (silica gel, eluent: CH₂Cl₂/MeOH) for purification. Yield improvements (70–85%) are achieved by iterative solvent screening (e.g., switching from DMF to acetonitrile) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the tetrazole ring (δ 8.5–9.5 ppm for tetrazole protons) and methyl group (δ 2.3 ppm). DEPT-135 distinguishes primary vs. quaternary carbons .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 235.0984) and fragments indicative of tetrazole cleavage .
  • IR Spectroscopy : Bands at 1600–1650 cm⁻¹ (C=N stretch) and 3100–3400 cm⁻¹ (N-H stretch) confirm functional groups .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer :

  • Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon). Avoid prolonged exposure to humidity, as tetrazole rings hydrolyze in acidic/alkaline conditions .
  • Handling : Use gloveboxes for air-sensitive steps. Monitor for discoloration (yellowing indicates decomposition) and re-purify via recrystallization (solvent: ethanol/water) if needed .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Data Normalization : Compare results using standardized assays (e.g., fixed IC₅₀ protocols for enzyme inhibition). For example, discrepancies in kinase inhibition may arise from varying ATP concentrations .

  • Structural Verification : Re-characterize batches via XRD to confirm crystallinity and polymorphic forms, which affect bioavailability .

  • Meta-Analysis : Tabulate results across studies (Table 1) to identify trends (e.g., higher potency in low-pH assays due to hydrochloride salt solubility) .

    Table 1 : Comparative Bioactivity Data

    StudyAssay TypeIC₅₀ (µM)pHSolvent
    AKinase X2.17.4PBS
    BKinase X5.86.5DMSO

Q. How can the compound’s interaction with biological targets be mechanistically elucidated?

  • Methodological Answer :

  • Binding Assays : Use SPR (surface plasmon resonance) to measure real-time binding kinetics with immobilized receptors (e.g., GPCRs). A recent study showed KD = 120 nM for serotonin receptors .
  • Molecular Dynamics (MD) : Simulate docking poses with tetrazole occupying hydrophobic pockets and the methyl group stabilizing van der Waals interactions. AMBER or GROMACS software is recommended .
  • Mutagenesis : Engineer receptor mutants (e.g., Ala-scanning) to identify critical residues for binding. For example, mutation of Tyr⁴⁵² in Target X abolished activity .

Q. What experimental designs are recommended for in vivo studies to evaluate pharmacokinetics and toxicity?

  • Methodological Answer :

  • Dosing Regimens : Administer intravenously (1–5 mg/kg) or orally (10–20 mg/kg) in rodent models. Monitor plasma levels via LC-MS/MS at t = 0, 1, 4, 8, 24 h .
  • Toxicity Screening : Conduct acute toxicity tests (OECD 423) with histopathology of liver/kidney. The compound’s hydrochloride salt may require pH adjustment to avoid tissue irritation .
  • Metabolite Identification : Use ¹⁴C-labeled compound to track biotransformation pathways. Tetrazole rings often undergo hepatic glucuronidation .

Q. How can computational modeling guide the optimization of this compound derivatives?

  • Methodological Answer :

  • QSAR Modeling : Train models on existing bioactivity data to predict substituent effects. For instance, adding electron-withdrawing groups at the phenyl ring enhances metabolic stability .
  • ADMET Prediction : Use SwissADME or ADMETLab to forecast permeability (e.g., logP ≈ 1.8) and CYP450 inhibition risks. The methyl group reduces clearance rates by 30% in silico .

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